![molecular formula C21H28N2O2 B2837709 Tert-butyl N-(2-tert-butylphenyl)-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260678-74-7](/img/structure/B2837709.png)
Tert-butyl N-(2-tert-butylphenyl)-N-(4-methylpyridin-2-yl)carbamate
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Overview
Description
Tert-butyl N-(2-tert-butylphenyl)-N-(4-methylpyridin-2-yl)carbamate, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mechanism of Action
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and JAK3 kinases. BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. ITK is a T-cell-specific kinase that is involved in the activation of T-cells and the production of cytokines. JAK3 is a cytokine receptor-associated kinase that is involved in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, and IL-15. By inhibiting these kinases, TAK-659 blocks the proliferation and survival of cancer cells and immune cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of cytokines in immune cells. In addition, TAK-659 has been shown to reduce the infiltration of immune cells into the tumor microenvironment, which is associated with improved anti-tumor activity. TAK-659 has also been shown to reduce the severity of inflammation in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its specificity for BTK, ITK, and JAK3 kinases, which minimizes off-target effects. In addition, TAK-659 has shown good pharmacokinetic properties in preclinical studies, including good oral bioavailability and long half-life. However, one of the limitations of TAK-659 is its potential toxicity, particularly in the hematopoietic system, which requires careful monitoring in clinical trials.
Future Directions
There are several potential future directions for the development of TAK-659 as a therapeutic agent. One direction is to investigate the efficacy of TAK-659 in combination with other anti-cancer or immunomodulatory agents, such as checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore the potential of TAK-659 as a treatment for other autoimmune diseases, such as multiple sclerosis or lupus. Finally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of TAK-659 in humans.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of tert-butyl N-(2-tert-butylphenyl)carbamate with 4-methylpyridin-2-amine, followed by purification using column chromatography. The final product is obtained in good yield and high purity.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that TAK-659 inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and immune cells. In vivo studies have demonstrated that TAK-659 exhibits potent anti-tumor and anti-inflammatory activity in mouse models of lymphoma, leukemia, and rheumatoid arthritis.
properties
IUPAC Name |
tert-butyl N-(2-tert-butylphenyl)-N-(4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-15-12-13-22-18(14-15)23(19(24)25-21(5,6)7)17-11-9-8-10-16(17)20(2,3)4/h8-14H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSBLVLNVBUARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C2=CC=CC=C2C(C)(C)C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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